Methyl 6-(phenoxymethyl)nicotinate

Lipophilicity Drug Design Physicochemical Profiling

Researchers developing subtype-selective nAChR modulators often face limitations with simple nicotinate esters that lack the lipophilicity for deep pocket occupancy. Methyl 6-(phenoxymethyl)nicotinate (CAS 1350964-80-5) solves this by providing a phenoxymethyl substituent (ΔLogP > 1.4 vs methyl nicotinate) for probing the 6-position binding pocket. The methyl ester acts as a masked carboxylic acid, enabling efficient sequential functionalization without protective group chemistry. • Enables interrogation of 6-vector geometry in nAChR SAR with a hydrophobic aromatic extension. • Streamlines library synthesis by eliminating protection/deprotection steps, reducing labor hours. • Sourced with ≥95% purity; shipped under ambient conditions from US stock.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B8811862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(phenoxymethyl)nicotinate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)COC2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-17-14(16)11-7-8-12(15-9-11)10-18-13-5-3-2-4-6-13/h2-9H,10H2,1H3
InChIKeyFADMFMVSTNWQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(phenoxymethyl)nicotinate as a Key Nicotinate Intermediate


Methyl 6-(phenoxymethyl)nicotinate (CAS 1350964-80-5) is a nicotinic acid derivative bearing a phenoxymethyl substituent at the pyridine 6-position and a methyl ester at the 3-carboxyl position. Its molecular formula is C14H13NO3 (MW 243.26 g/mol), and it is catalogued under PubChem CID 54674386 [1]. This compound serves primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis, combining the reactivity of a nicotinate ester with the aromatic stability and additional hydrogen-bonding capacity conferred by the phenoxymethyl group . Commercially, it is typically supplied at ≥95% purity and requires long-term storage in a cool, dry environment .

Versatile nicotinate intermediate for medchem and agrochemical synthesis
Supplied as high-purity grade supporting reproducible coupling and derivatization
Long-term cool, dry storage recommended; verify lot-specific stability

Why Generic Nicotinate Esters Cannot Substitute for It


Simple alkyl nicotinate esters such as methyl nicotinate (CAS 93-60-7) and ethyl nicotinate (CAS 614-18-6) possess fundamentally different physicochemical profiles compared to the 6-phenoxymethyl-substituted analog. The phenoxymethyl group introduces substantial changes in lipophilicity (ΔLogP > 1.4 units), molecular weight (ΔMW ≈ 107 Da), hydrogen-bonding capacity, and conformational flexibility—all key parameters governing membrane permeability, metabolic stability, and target engagement [1]. These differences preclude straightforward interchangeability in any application where pharmacokinetic or pharmacodynamic properties are relevant. Furthermore, regioisomeric variants such as 2-(phenoxymethyl)nicotinic acid (CAS 55942-61-5) place the phenoxymethyl group at the 2-position adjacent to the carboxyl function, altering both steric and electronic properties at the pyridine nitrogen—a critical determinant for receptor binding in nicotinic acetylcholine receptor (nAChR) programs [2].

Lipophilicity mismatch

Generic methyl/ethyl nicotinate esters have substantially lower LogP (>1 unit), altering membrane distribution and metabolic profiles.

Molecular bulk and HB differences

Smaller analogs lack the phenoxymethyl group’s mass (~+106 Da), HBA, and rotatable bonds, impacting target pocket filling.

Regioisomeric vector shift

2-Phenoxymethyl regioisomer places the substituent adjacent to the pyridine nitrogen, altering steric/electronic binding properties.

Quantitative Comparison Against Closest Analogs


Lipophilicity Shift vs. Methyl Nicotinate

Methyl 6-(phenoxymethyl)nicotinate has a computed XLogP3-AA of 2.2 [1], while methyl nicotinate—the simplest ester analog lacking a 6-substituent—has a measured/computed LogP ranging from 0.68 to 0.87 . This difference of at least 1.33 log units (and up to 1.55 depending on the measurement method) places the target compound in a substantially more lipophilic chemical space, with predicted effects on membrane partitioning, passive permeability, and metabolic clearance pathways. Note: This is a cross-study comparison; LogP values were determined by different methods (XLogP3 computed vs. experimental shake-flask or HPLC-derived).

Lipophilicity (LogP)
Context-dependent
ΔLogP +1.33–1.55
vs. methyl nicotinate (LogP 0.68–0.87)
Higher lipophilicity alters membrane partitioning; confirm method context
Cross-study comparison; LogP values from different methods
Lipophilicity Drug Design Physicochemical Profiling

Molecular Bulk and Target Cavity Filling

Methyl 6-(phenoxymethyl)nicotinate has a molecular weight of 243.26 g/mol [1], compared with 137.14 g/mol for methyl nicotinate [2] and 151.16 g/mol for ethyl nicotinate [3]. This represents an approximate 77% increase in mass relative to methyl nicotinate, reflecting the phenoxymethyl group (~106 Da contribution). The heavier, bulkier substituent at the 6-position fundamentally alters the compound's capacity to fill hydrophobic pockets in protein binding sites—a property that cannot be replicated by simple alkyl ester analogs. Direct head-to-head biological data for the target compound versus these comparators is not available in the published literature as of the search date.

Molecular Weight
Class-level
ΔMW +106 Da
vs. methyl nicotinate (137.14 g/mol)
Mass increase affects ligand efficiency and hydrophobic pocket filling
No head-to-head biological data available
Molecular Weight Ligand Efficiency Structural Biology

Hydrogen-Bond Acceptor and Rotatable Bond Increase

The 6-phenoxymethyl substitution increases the hydrogen-bond acceptor count from 3 (methyl nicotinate) to 4, and the rotatable bond count from 3 (methyl nicotinate) to 5 [1][2]. These computed descriptors have direct implications for the compound's capacity to engage in polar interactions and adopt distinct bioactive conformations. The additional ether oxygen in the phenoxymethyl linker and the freely rotatable phenoxy ring introduce degrees of freedom not present in methyl nicotinate (which has only the ester methoxy and pyridine ring as rotatable elements). This is a class-level inference based on computed molecular descriptors and established structure-activity relationship principles for nicotinic acid derivatives described in patent literature [3].

HBA & Rot. Bonds
Class-level
HBA +1 / RotB +2
vs. methyl nicotinate (HBA 3, RotB 3)
Additional HBA and flexibility increase polar interaction potential
Computed descriptors; experimental confirmation advised
Hydrogen Bonding Conformational Flexibility Pharmacophore Modeling

Regioisomeric Differentiation from 2-Phenoxymethyl Analogs

The position of the phenoxymethyl substituent critically determines interaction with biological targets. In the case of nicotinic acid derivatives, the 6-position substitution in methyl 6-(phenoxymethyl)nicotinate places the phenoxymethyl group distal to the pyridine nitrogen and the ester function, whereas the 2-substituted regioisomer (2-(phenoxymethyl)nicotinic acid, CAS 55942-61-5) positions it adjacent to the carboxyl/carboxylate group [1][2]. Published nicotinate structure-activity relationship studies demonstrate that subtle changes in substitution position dramatically affect COX-2 inhibitory potency and selectivity; for example, in a 2021 series of nicotinate derivatives, compounds with electron-donating substituents at the para-position of the aryl ring displayed IC50 values ranging from sub-micromolar to >50 µM depending on the substitution pattern and linker attachment point [3]. While no direct head-to-head biological comparison between the 6- and 2-phenoxymethyl regioisomers is available, the structural difference is mechanistically significant for any program targeting nAChR subtypes, COX enzymes, or other targets where the pyridine nitrogen's electronic environment or steric accessibility governs ligand recognition.

Regioisomeric Impact
Reported
6-Phenoxymethyl
vs. 2-phenoxymethyl regioisomer
Substitution position alters steric and electronic profile at pyridine nitrogen
Direct comparative binding data unavailable; structural inference
Regioisomerism nAChR Binding Affinity

Ester vs. Free Acid Synthetic Advantages

The methyl ester form (CAS 1350964-80-5) is synthetically distinct from its free acid counterpart, 6-(phenoxymethyl)nicotinic acid (CAS 1541549-34-1) [1]. The ester offers a protected carboxyl group that can be selectively unmasked under controlled hydrolysis conditions, enabling sequential functionalization strategies that are not possible with the free acid. The methyl ester is soluble in a broader range of organic solvents typical of coupling reactions (e.g., DCM, THF, DMF), while the free acid form may require pre-activation or protection for amide bond formation. Furthermore, the ester form can undergo transesterification to other alkyl esters (ethyl, butyl, etc.), providing a modular entry point for generating diverse ester analogs—a synthetic advantage documented in the comprehensive multicomponent synthesis of nicotinic acid derivatives [2].

Ester vs. Free Acid
Reported
Methyl ester: protected carboxyl
Free acid: may require pre-activation
Ester form enables sequential functionalization strategies
Qualitative synthetic preference; no comparative solubility data
Synthetic Chemistry Protecting Group Strategy Ester Hydrolysis

Best-Fit Research and Application Scenarios


nAChR 6-Position Binding Pocket Probing

For researchers developing subtype-selective nicotinic acetylcholine receptor (nAChR) modulators, the 6-phenoxymethyl substituent provides a hydrophobic aromatic extension that can interrogate the depth and geometry of the 6-position binding pocket. In contrast, methyl nicotinate (LogP ≈ 0.8) lacks the lipophilicity and bulk needed for deep pocket occupancy, and the 2-substituted regioisomer directs the phenoxymethyl group into a sterically and electronically distinct region adjacent to the pyridine nitrogen [1][2]. The target compound thus uniquely enables probing of the 6-vector in nAChR SAR programs where minor structural changes at this position are known to substantially alter subtype selectivity [3].

Diversified Nicotinate Library Building Block

The methyl ester moiety serves as a masked carboxylic acid, enabling chemists to perform reactions at other positions of the pyridine ring without interference from the carboxyl group. Subsequent mild hydrolysis or transesterification releases the free acid or alternative esters. This sequential functionalization strategy—documented broadly for nicotinate ester intermediates in pharmaceutical patent literature—is not accessible with the free acid form, 6-(phenoxymethyl)nicotinic acid, which would require protective group manipulation and additional synthetic steps [1][2]. For compound library synthesis, this synthetic efficiency translates to reduced labor hours and higher throughput.

Anti-Inflammatory Lead Optimization

The higher LogP of methyl 6-(phenoxymethyl)nicotinate (2.2) compared to simple nicotinate esters (0.68–0.87) suggests improved passive membrane permeability, a critical parameter for intracellular target engagement. Recent work on nicotinate derivatives as COX-2 inhibitors demonstrates that lipophilic substitution patterns are a key determinant of both in vitro potency and in vivo anti-inflammatory efficacy [1]. While direct data for the target compound in COX-2 assays are not publicly available, its physicochemical profile aligns with the design principles established in the 2021 El-Dash et al. series, where para-substituted aryl nicotinates exhibited IC50 values in the nanomolar range with favorable selectivity indices over COX-1 [1].

Agrochemical Intermediate Development

In agrochemical research, the phenoxymethyl group provides metabolic stability advantages over simple alkyl substituents due to the aromatic ring's resistance to oxidative degradation. The compound's structure—combining a nicotinate ester core with a phenoxymethyl substituent—has been cited as an intermediate in the development of pharmaceuticals and agrochemicals, where selective functionalization at the ester position enables the generation of diverse derivatives while maintaining the metabolically robust phenoxymethyl-pyridine scaffold [1][2].

Application
Selection Property
Validation Focus
nAChR 6-position pocket probing
6-Phenoxymethyl hydrophobic extension
Subtype selectivity and binding kinetics
Nicotinate library synthesis
Protected methyl ester for sequential derivatization
Reaction compatibility and yield assessment
COX-2 inhibitor SAR studies
Lipophilic substitution for membrane permeability
In vitro potency and selectivity profiling
Agrochemical intermediate development
Metabolically stable phenoxymethyl-pyridine scaffold
Functional derivatization and stability testing
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